molecular formula C14H10F3N3OS2 B2709104 N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 790681-65-1

N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2709104
CAS No.: 790681-65-1
M. Wt: 357.37
InChI Key: VCJRYZDMXZVGOE-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N3OS2/c1-9(21)20(13-19-11(7-23-13)6-18-8-22)12-4-2-3-10(5-12)14(15,16)17/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCJRYZDMXZVGOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC=CC(=C1)C(F)(F)F)C2=NC(=CS2)CN=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiazole ring. One common method is the reaction of thiourea with chloroacetic acid to form 1,3-thiazol-2-ylamine, which is then further reacted with isothiocyanatomethyl chloride to introduce the isothiocyanatomethyl group[_{{{CITATION{{{1{N-(2,4-dimethylphenyl)-N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl ...](https://www.scbt.com/zh/p/n-2-4-dimethylphenyl-n-4-isothiocyanatomethyl-1-3-thiazol-2-ylacetamide)[{{{CITATION{{{_2{N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]-N-3-(trifluoromethyl ....

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to ensure efficiency and scalability. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{1{N-(2,4-dimethylphenyl)-N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl ...](https://www.scbt.com/zh/p/n-2-4-dimethylphenyl-n-4-isothiocyanatomethyl-1-3-thiazol-2-ylacetamide)[{{{CITATION{{{_2{N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]-N-3-(trifluoromethyl ....

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It can be used as a probe to study biological systems and interactions.

  • Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.

  • Industry: Its unique properties make it useful in various industrial processes, such as catalysis and material science.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The isothiocyanatomethyl group can react with nucleophiles, while the trifluoromethyl group can influence the compound's binding affinity and stability. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Research Findings and Data Tables

Anticonvulsant Activity of Selected Analogues :
Compound ID (from ) Structure ED₅₀ (mg/kg) Mechanism of Action
14 Piperazine-linked trifluoromethylphenyl 12.3 GABA receptor modulation
15 2-Chlorophenyl substitution 8.7 Sodium channel blockade
16 4-Chlorophenyl substitution 10.5 Dual GABA and glutamate modulation
Crystallographic Data () :
Compound Torsion Angle (Thiazole vs. Aryl) Hydrogen Bonding Patterns
2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide 79.7° N–H⋯N chains forming R₂²(8) motifs
Target Compound Not reported Likely similar due to thiazole-aryl core

Biological Activity

N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a compound of increasing interest due to its potential biological activities, particularly in the fields of antibacterial and antifungal research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, research findings, and case studies.

Chemical Structure and Properties

The compound features a thiazole ring and an isothiocyanate group, which are known for their biological reactivity. The trifluoromethyl group enhances lipophilicity and may influence the pharmacokinetics of the compound.

1. Antibacterial Activity

Recent studies have highlighted the antibacterial properties of derivatives containing thiazole moieties. For instance, N-phenylacetamide derivatives with thiazole structures demonstrated significant antibacterial activity against various bacterial strains.

Table 1: Antibacterial Activity of Thiazole Derivatives

Compound NameTarget BacteriaEC50 (µM)Comparison CompoundComparison EC50 (µM)
Compound AXanthomonas oryzae156.7Thiodiazole Copper545.2
Compound BXanthomonas axonopodis281.2Bismerthiazol254.96
Compound CXanthomonas oryzicola194.9Thiodiazole Copper607.5

The minimum effective concentration (EC50) values indicate that these compounds are more effective than traditional treatments like thiodiazole copper, suggesting a promising avenue for agricultural applications against plant pathogens .

The mechanism by which these compounds exert their antibacterial effects often involves disruption of bacterial cell membranes. Scanning electron microscopy (SEM) studies have confirmed that certain derivatives can cause cell membrane rupture in bacteria such as Xanthomonas oryzae .

3. Antifungal Activity

In addition to antibacterial properties, thiazole derivatives have shown antifungal activity against various fungal strains. This is particularly relevant in agricultural settings where fungal infections can devastate crops.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several thiazole derivatives, including this compound. The results indicated that these compounds exhibited potent activity against both gram-positive and gram-negative bacteria.

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of various thiazole-containing compounds revealed that modifications to the thiazole ring significantly influenced their biological activity. For example, the introduction of different substituents on the phenyl ring was found to enhance antibacterial potency .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and reaction conditions for synthesizing N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide?

  • Methodological Answer : Synthesis of structurally analogous thiazole-acetamide derivatives typically involves coupling reactions between functionalized thiazole intermediates and arylacetamide precursors. For example, copper-catalyzed click chemistry in dimethylformamide (DMF) or tetrahydrofuran (THF) at controlled temperatures (60–80°C) has been used to optimize yields . Key steps include nucleophilic substitution at the thiazole ring and amide bond formation, with purification via column chromatography. Reaction progress should be monitored using thin-layer chromatography (TLC) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : Structural validation requires a combination of:

  • 1H/13C NMR spectroscopy to confirm proton and carbon environments (e.g., distinguishing trifluoromethyl and isothiocyanate groups).
  • Infrared (IR) spectroscopy to identify functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for acetamide, N=C=S stretch at ~2050 cm⁻¹).
  • Elemental analysis (C, H, N, S) to verify stoichiometric ratios .
  • High-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles must be worn to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., isothiocyanate vapors).
  • Waste Disposal : Segregate hazardous waste (e.g., reaction solvents, unreacted starting materials) and dispose via certified chemical waste services .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacological potential of this compound?

  • Methodological Answer :

  • Substituent Variation : Modify substituents on the thiazole (e.g., methyl, fluorophenyl) and trifluoromethylphenyl groups to assess impacts on bioactivity. For example, demonstrated that substituents on phenyl rings significantly influence anticonvulsant activity in analogous compounds .
  • Biological Assays : Test derivatives against target enzymes (e.g., kinases, proteases) using in vitro inhibition assays. Cross-validate with cell-based models (e.g., cytotoxicity assays).
  • Computational Docking : Use tools like AutoDock Vina to predict binding poses with target proteins (e.g., as shown in for similar thiazole derivatives) .

Q. How should researchers address contradictions in biological activity data across independent studies?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent protocols (e.g., IC50 determination via fluorometric vs. colorimetric methods).
  • Purity Verification : Re-analyze compound purity using HPLC or LC-MS; impurities >1% can skew activity results .
  • Cross-Validation : Reproduce conflicting studies under identical conditions (e.g., pH, temperature, cell lines) to isolate variables .

Q. What in silico strategies are suitable for predicting target interactions and metabolic stability?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 50–100 ns to assess binding stability (e.g., using GROMACS).
  • ADMET Prediction : Tools like SwissADME can estimate pharmacokinetic properties (e.g., logP, CYP450 inhibition) .
  • Docking Studies : Compare binding energies of derivatives to prioritize synthesis (e.g., ’s docking poses for triazole-thiazole analogs) .

Q. What strategies optimize reaction yields during multi-step syntheses of this compound?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in amide coupling steps.
  • Catalyst Optimization : Screen copper(I) iodide vs. palladium catalysts for click chemistry steps; achieved 75–85% yields with CuI .
  • Temperature Control : Gradual heating (e.g., 60°C → 80°C) minimizes side reactions in cyclization steps .

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